Antibacterial Potency of a Directly Related 4-(1H-1,2,3-Triazol-1-yl)piperidine Derivative vs. Clinical Comparators
Although direct data for the free building block are unavailable, the closest structurally characterized derivative—1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which contains the identical 4-(1H-1,2,3-triazol-1-yl)piperidine core—demonstrated antibacterial activity comparable to ciprofloxacin and vancomycin against quinolone-susceptible and multidrug-resistant strains, especially S. aureus and S. epidermidis . This indicates that the core scaffold imparts a competitive antibacterial profile when elaborated into a full fluoroquinolone.
| Evidence Dimension | Antibacterial activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | Comparable to ciprofloxacin and vancomycin (exact MIC not extracted for the specific derivative 34.15 in the abstract) |
| Comparator Or Baseline | Ciprofloxacin and vancomycin |
| Quantified Difference | Reported as 'comparable' |
| Conditions | Standard broth microdilution technique; quinolone-susceptible and multidrug-resistant strains |
Why This Matters
Establishes that the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold can deliver clinically relevant antibacterial potency, justifying its selection as a privileged building block over other C7 substituents for fluoroquinolone lead optimization.
- [1] Huang, X., Chen, D., Wu, N., Zhang, A., Jia, Z., & Li, X. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: Novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2859–2863. View Source
